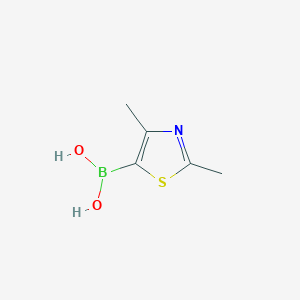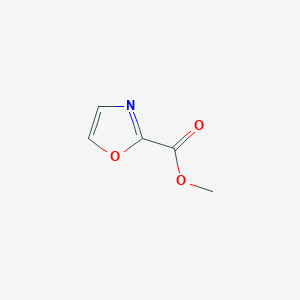
3-Ethoxy-4-fluorobenzoic acid
Overview
Description
3-Ethoxy-4-fluorobenzoic acid is a derivative of benzoic acid . It has a molecular weight of 184.17 and its IUPAC name is this compound . It is a solid compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9FO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Transformations
3-Ethoxy-4-fluorobenzoic acid is involved in the synthesis of various chemical compounds. For instance, it is used in the creation of quinoline derivatives which are efficient fluorophores, widely utilized in biochemistry and medicine for studying biological systems, including DNA fluorophores (Aleksanyan & Hambardzumyan, 2013). Additionally, it participates in the synthesis of biaryl carboxylic acids for selective functionalization of Indole C-H bonds, highlighting its utility in organic synthesis (Pi et al., 2018).
Material Science and Photophysical Properties
In material science, this compound is relevant for studying the solvatochromic fluorescence of liquid crystals. These studies involve determining the ground and excited state dipole moments of monomer and dimer structures, which are significant for understanding molecular interactions and solute-solvent relationships (Sıdır & Sıdır, 2015).
Medical Imaging and Radiopharmaceuticals
In the field of medical imaging, derivatives of this compound, such as [(18)F]fluoroethoxy substituted compounds, are synthesized and evaluated for use as probes in positron emission tomography (PET) imaging. These compounds are studied for their potential in imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the acid's relevance in developing diagnostic tools (Cui et al., 2012).
Antibacterial and Biomedical Research
This compound and its complexes show potential in antibacterial applications. For example, Cd(II) complexes with fluorobenzoates, including 4-fluorobenzoate, have been synthesized and demonstrated antibacterial resistance against certain bacteria (Sertçelik & Durman, 2020). Moreover, it is used in the synthesis of trizolo[3,4-b][1,3,4]thiadiazole compounds with anti-Tuberculosis activity, illustrating its role in developing new pharmaceutical agents (Xuemei et al., 2014).
Safety and Hazards
When handling 3-Ethoxy-4-fluorobenzoic acid, it is recommended to wear personal protective equipment/face protection . It is also important to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation .
Mechanism of Action
Target of Action
Benzoic acid derivatives, including fluorobenzoic acids, are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact biological context and the presence of other molecules.
Mode of Action
The mode of action of 3-Ethoxy-4-fluorobenzoic acid is likely to involve interactions with its targets via hydrogen bonding and other non-covalent interactions . The ethoxy and fluorine groups on the benzoic acid moiety could influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
It’s known that fluorobenzoic acids can be metabolized by microorganisms via the benzoate-degrading pathway . The first enzyme of this pathway, benzoate dioxygenase, hydroxylates the substrate at either C-1/C-2 or C1/C6, yielding both 3-fluoro- and 5-fluoro-fluorocyclohexadiene cis,cis-1,2 .
Pharmacokinetics
The compound’s molecular weight (18417 g/mol) and its polar nature suggest that it could be well-absorbed and distributed in the body . The presence of the ethoxy and fluorine groups could also influence the compound’s metabolic stability and bioavailability.
Biochemical Analysis
Biochemical Properties
3-Ethoxy-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with benzoate-1,2-dioxygenase, an enzyme that catalyzes the dioxygenation of benzoic acid derivatives . This interaction leads to the formation of 3-fluorocatechol, which is further metabolized to 2-fluoromuconic acid. The nature of these interactions is primarily based on the enzyme’s ability to recognize and process the fluorinated substrate, leading to subsequent biochemical transformations.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways. This interaction can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can influence cellular metabolism by altering the levels of specific metabolites and metabolic fluxes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as benzoate-1,2-dioxygenase, inhibiting or activating their activity . This binding interaction leads to the formation of intermediate compounds, which can further influence cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating cellular metabolism and gene expression without causing significant toxicity . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects change significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as benzoate-1,2-dioxygenase, leading to the formation of intermediate compounds like 3-fluorocatechol and 2-fluoromuconic acid . These intermediates are further metabolized through various pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can also involve interactions with cofactors and other regulatory molecules, influencing its overall metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes by active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
properties
IUPAC Name |
3-ethoxy-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSYMJHUGMYAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)












![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)